Dgdg

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

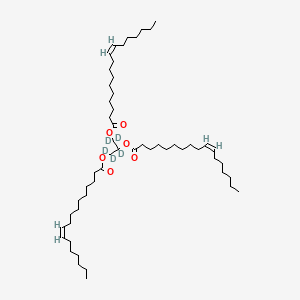

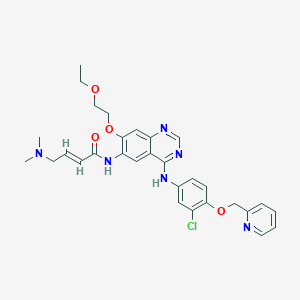

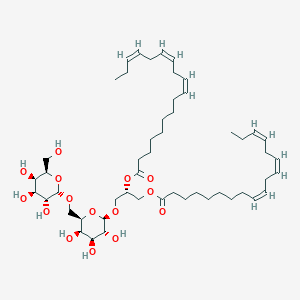

Digalactosyldiacylglycerol (DGDG) is a neutral glycolipid predominantly found in the photosynthetic membranes of plants, eukaryotic algae, and cyanobacteria . It consists of two galactose residues bound to the glycerol backbone at the sn-3 position, forming a hydrophilic head group, while the sn-1 and sn-2 positions are esterified with two acyl chains . This compound plays a crucial role in the structural integrity and function of thylakoid membranes, which are essential for photosynthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DGDG is synthesized in the plastid envelope from monogalactosyldiacylglycerol (MGDG) by the action of this compound synthases . The primary pathway involves two main steps:

- Transfer of galactose from UDP-galactose to the sn-3 position of diacylglycerol (DAG), forming MGDG.

- Galactosylation of MGDG by this compound synthase using UDP-galactose as the sugar donor, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves extraction from plant tissues, particularly from photosynthetic organisms like higher plants and algae . The extraction process often employs a mixture of organic solvents such as chloroform, isopropanol, methanol, and water to efficiently isolate lipids, including this compound .

Analyse Chemischer Reaktionen

Types of Reactions

DGDG undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.

Hydrolysis: Enzymatic or chemical hydrolysis of this compound can yield free fatty acids and galactose.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Acidic or basic conditions, as well as specific enzymes like lipases, can facilitate the hydrolysis of this compound.

Major Products

Oxidation: Hydroperoxides and other oxidized lipid species.

Hydrolysis: Free fatty acids and galactose.

Wissenschaftliche Forschungsanwendungen

DGDG has a wide range of scientific research applications:

Wirkmechanismus

DGDG exerts its effects primarily through its role in the structural organization of thylakoid membranes. It is involved in the assembly and stabilization of photosynthetic protein complexes, which are crucial for efficient light capture and energy conversion during photosynthesis . Additionally, this compound and its derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Monogalactosyldiacylglycerol (MGDG): Another major galactolipid in thylakoid membranes, differing from DGDG by having only one galactose residue.

Sulfoquinovosyldiacylglycerol (SQDG): A sulfolipid found in thylakoid membranes, containing a sulfoquinovose head group instead of galactose.

Uniqueness of this compound

This compound is unique due to its dual galactose residues, which contribute to its distinct structural and functional properties in thylakoid membranes. This dual galactose structure is essential for the optimal organization and function of photosynthetic complexes, distinguishing this compound from other similar glycolipids .

Eigenschaften

Molekularformel |

C51H84O15 |

|---|---|

Molekulargewicht |

937.2 g/mol |

IUPAC-Name |

[(2S)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C51H84O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(53)61-36-39(64-43(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-62-50-49(60)47(58)45(56)41(66-50)38-63-51-48(59)46(57)44(55)40(35-52)65-51/h5-8,11-14,17-20,39-41,44-52,55-60H,3-4,9-10,15-16,21-38H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t39-,40-,41-,44+,45+,46+,47+,48-,49-,50-,51+/m1/s1 |

InChI-Schlüssel |

KDYAPQVYJXUQNY-OPHDRXFHSA-N |

Isomerische SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |

Kanonische SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCC=CCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)

![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)